molecular formula C21H17ClN4OS B3398492 N-(3-CHLORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1021254-78-3

N-(3-CHLORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B3398492
CAS No.: 1021254-78-3
M. Wt: 408.9 g/mol
InChI Key: YYORKMUMLPLPGL-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core linked to a substituted phenyl group via a sulfanylacetamide bridge. The compound’s structure combines a chloro-methylphenyl moiety, which may enhance lipophilicity and receptor binding, with a pyrazine-based heterocycle known for modulating electronic properties and biological activity .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4OS/c1-14-7-8-16(11-17(14)22)24-20(27)13-28-21-19-12-18(15-5-3-2-4-6-15)25-26(19)10-9-23-21/h2-12H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYORKMUMLPLPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE typically involves multiple steps:

    Formation of the Phenylpyrazolopyrazine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chloromethylphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Sulfanylacetyl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Possible applications in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents Reported Bioactivity
Target Compound C₂₁H₁₇ClN₄O₂S¹ ~432.9 (calculated) Pyrazolo[1,5-a]pyrazine 3-Cl-4-MePh, 2-Ph Not explicitly reported
N-(3-Chloro-4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide C₂₂H₁₉ClN₄OS 430.9 Pyrazolo[1,5-a]pyrimidine 3-Cl-4-MePh, 5-Me, 3-Ph Likely enzyme inhibition (inferred)
Compound 8t (N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) C₂₀H₁₇ClN₄O₃S 428.5 1,3,4-Oxadiazole 5-Cl-2-MePh, indole-methyl LOX inhibition, α-glucosidase inhibition
N-(4-Ethoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanyl]acetamide (G420-0037) C₂₂H₂₀N₄O₂S 404.5 Pyrazolo[1,5-a]pyrazine 4-EtOPh, 2-Ph Not explicitly reported

¹ Calculated based on structural similarity to analogs in and .

Key Observations:

Heterocyclic Core Influence: Pyrazolo[1,5-a]pyrazine derivatives (e.g., G420-0037) exhibit lower molecular weights compared to pyrazolo[1,5-a]pyrimidine analogs (e.g., ), likely due to differences in ring nitrogen placement and substituent bulk.

Ethoxyphenyl () or indole-containing () substituents introduce polarity or π-stacking capacity, respectively, which may modulate receptor interactions.

Bioactivity Trends: 1,3,4-Oxadiazole derivatives (e.g., 8t ) show broad enzyme inhibition (LOX, α-glucosidase), suggesting that sulfur-containing linkers (e.g., sulfanylacetamide) enhance binding to catalytic sites. Pyrazolo[1,5-a]pyrimidine analogs () are hypothesized to target kinases or oxidoreductases due to structural resemblance to known inhibitors .

Research Findings and Limitations

Gaps in Evidence

  • Target Compound Data: No direct bioactivity or crystallographic data are available for the exact structure. Inferences are drawn from analogs (e.g., ).
  • Contradictions : describes a pyrimidine-core analog, while the target compound’s pyrazine core may alter electronic properties and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-CHLORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-CHLORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE

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